1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c20-13-8-22-19(23-9-13)26-14-4-3-7-24(11-14)18(25)12-27-17-10-21-16-6-2-1-5-15(16)17/h1-2,5-6,8-10,14,21H,3-4,7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWNXNDQVAUJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CNC3=CC=CC=C32)OC4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one typically involves multiple steps, including the formation of the fluoropyrimidine and indole intermediates, followed by their coupling through a piperidine linker. Common synthetic routes may involve:
Formation of Fluoropyrimidine Intermediate: This step often involves the reaction of a suitable pyrimidine precursor with a fluorinating agent under controlled conditions.
Synthesis of Indole Intermediate: The indole moiety can be synthesized through various methods, including Fischer indole synthesis or other cyclization reactions.
Coupling Reaction: The final step involves coupling the fluoropyrimidine and indole intermediates via a piperidine linker, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the indole group can engage in various biochemical interactions. The piperidine linker provides flexibility and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing its piperidine-ethanone core, fluoropyrimidine/heterocyclic substituents, or indole-derived groups. Key examples include:
Analog with Dimethylpyrimidine Substituent
Compound : 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one (CAS: 2034524-95-1)
- Structural Difference : Replaces the 5-fluoropyrimidin-2-yl group with a 2,6-dimethylpyrimidin-4-yl group.
- However, methyl groups may enhance lipophilicity and membrane permeability .
- Molecular Formula : C₂₁H₂₄N₄O₂S
- Molecular Weight : 396.51 g/mol
Pyrrolo[2,3-d]pyrimidine Derivatives
Compound: 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-fluoropyridin-2-yl)ethan-1-one (Example 18 in )
- Structural Difference : Replaces the fluoropyrimidinyl-piperidine group with a pyrrolo[2,3-d]pyrimidine-linked indoline.
- Impact : The pyrrolopyrimidine scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors). The 64% synthetic yield () suggests robust coupling methodologies applicable to the target compound’s synthesis .
Piperidin-1-yl Ethanone Analgesic
Compound: 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one ()
- Structural Difference: Incorporates a dimethylamino-methyl group and trifluorophenyl substituent.
- Impact: Demonstrated potent analgesic activity (EC₅₀ = 12 nM), highlighting the pharmacological relevance of fluorinated piperidine-ethanone scaffolds. The trifluorophenyl group may enhance blood-brain barrier penetration compared to indole-sulfanyl groups .
Pyrimidoindol-one Derivatives
Compound : 3-(4-Nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one ()
- Structural Difference : Replaces the fluoropyrimidinyloxy group with a pyrimidoindol-one system.
Data Table: Key Structural and Physicochemical Comparisons
*Estimated based on structural analysis.
Research Findings and Mechanistic Insights
- Synthetic Feasibility: The target compound’s synthesis likely employs nucleophilic substitution (e.g., coupling piperidine with fluoropyrimidine) or Mitsunobu reactions, as seen in (64% yield for a similar coupling) .
- Structure-Activity Relationship (SAR) :
- Physicochemical Properties: Computational models (e.g., ) suggest fluorinated piperidine-ethanones exhibit favorable logP (2–3) and oral bioavailability, though indole-sulfanyl groups may reduce solubility .
Biological Activity
The compound 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a fluorinated pyrimidine moiety, a piperidine ring, and an indole derivative, suggest diverse pharmacological properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 321.4 g/mol. Its structure combines several functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆FN₃O₂S |
| Molecular Weight | 321.4 g/mol |
| CAS Number | 2034275-18-6 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Receptor Interactions : The piperidine moiety is known to interact with neurotransmitter receptors, including histamine H3 and sigma-1 receptors, potentially influencing neurochemical pathways related to cognition and mood regulation.
- Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition may lead to enhanced cholinergic signaling, beneficial in conditions like Alzheimer's disease.
- Cellular Effects : The compound has been shown to induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties . It may alter cellular signaling pathways and gene expression, contributing to its cytotoxic effects.
Pharmacological Studies
Several studies have investigated the pharmacological profiles of similar compounds and their derivatives:
- Antinociceptive Activity : Research on piperidine derivatives indicates potential analgesic effects through modulation of pain pathways.
- Cytotoxicity : In vitro studies have demonstrated that related compounds can selectively induce cell death in tumor cells while sparing normal cells, indicating a therapeutic window for cancer treatments .
Study 1: Antidepressant Activity
A study on similar fluorinated piperidine derivatives found significant binding affinity for the serotonin receptor subtypes implicated in mood disorders. The incorporation of fluorine was shown to enhance receptor selectivity and potency .
Study 2: Anticancer Potential
In vitro assays showed that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one?
- Methodology :
- Step 1 : Start with functionalizing piperidine at the 3-position via nucleophilic substitution with 5-fluoropyrimidin-2-yloxy groups. This requires activating the pyrimidine ring with a leaving group (e.g., chloride) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduce the indole-3-sulfanyl moiety via thiol-alkylation. Use a protected indole (e.g., Boc-indole) to avoid side reactions. Deprotect under acidic conditions (e.g., TFA) to yield the final compound .
- Validation : Monitor reactions using TLC and LC-MS. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can NMR spectroscopy be optimized to characterize the stereochemistry of the piperidine ring in this compound?
- Methodology :
- Step 1 : Acquire - and -NMR spectra in deuterated DMSO or CDCl₃. Focus on splitting patterns of protons adjacent to the piperidine oxygen and fluoropyrimidine groups to infer ring conformation .
- Step 2 : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals. For example, NOESY correlations between the indole H-2 proton and piperidine H-4 proton can confirm spatial proximity .
- Reference Data : Compare chemical shifts with structurally similar compounds (e.g., A1AVY in , which shares a piperazine-sulfonylindole core) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for fluoropyrimidine-containing analogs?
- Methodology :
- Step 1 : Perform dose-response assays under standardized conditions (e.g., pH, temperature) to eliminate environmental variability. Use a reference compound (e.g., A1IZ9 in , which has a fluoropyrimidine-pyrroloimidazole scaffold) as a positive control .
- Step 2 : Analyze off-target effects via kinome-wide profiling or proteomics. For example, describes assays using ammonium acetate buffer (pH 6.5) for HPLC-based purity checks, which can identify impurities contributing to inconsistent activity .
- Data Interpretation : Apply multivariate analysis to distinguish structure-activity relationships (SAR) from assay artifacts .
Q. How can computational modeling predict the binding affinity of this compound to kinase targets?
- Methodology :
- Step 1 : Generate a 3D structure using crystallographic data from analogs (e.g., A1III in , which has a pyridinone-piperidine scaffold). Use software like Schrödinger Maestro for energy minimization .
- Step 2 : Perform molecular docking against kinase domains (e.g., EGFR or Aurora kinases). Validate using binding free energy calculations (MM-GBSA) and compare with experimental IC₅₀ values from kinase inhibition assays .
- Limitations : Address discrepancies between predicted and observed affinities by adjusting protonation states of the indole sulfanyl group .
Q. What crystallographic techniques are suitable for determining the solid-state conformation of this compound?
- Methodology :
- Step 1 : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water). demonstrates successful crystallization of a thiopyrano-pyrimidinone analog using similar methods .
- Step 2 : Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure using SHELX and refine with Olex2.
- Key Parameters : Analyze torsion angles between the piperidine and indole moieties to assess planarity. Compare with related structures (e.g., ’s dihydroindole derivatives) to identify steric constraints .
Experimental Design & Troubleshooting
Q. How to mitigate decomposition during long-term storage of this compound?
- Methodology :
- Step 1 : Store under inert atmosphere (argon) at -20°C in amber vials. Avoid moisture by adding molecular sieves .
- Step 2 : Regularly assess stability via HPLC (C18 column, acetonitrile/water mobile phase). ’s buffer system (pH 6.5) is optimal for detecting degradation products .
- Troubleshooting : If decomposition occurs, repurify via preparative HPLC or recrystallization .
Safety & Handling
Q. What are the critical safety precautions for handling the indole-3-sulfanyl moiety?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
